molecular formula C20H21Cl2N3O B3008679 (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one CAS No. 866136-15-4

(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one

Cat. No.: B3008679
CAS No.: 866136-15-4
M. Wt: 390.31
InChI Key: LFCVVBPCFPBODW-LYBHJNIJSA-N
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Description

The compound (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one features a hydrazone backbone with a 2,4-dichlorophenyl substituent, a phenyl group, and a piperidine ring. Its (E)-configuration at the imine bond is critical for molecular geometry and intermolecular interactions. Structural confirmation of such compounds typically employs spectroscopic methods (e.g., UV, NMR) and X-ray crystallography .

Properties

IUPAC Name

(2E)-2-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenyl-3-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O/c21-16-9-10-18(17(22)13-16)23-24-19(14-25-11-5-2-6-12-25)20(26)15-7-3-1-4-8-15/h1,3-4,7-10,13,23H,2,5-6,11-12,14H2/b24-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCVVBPCFPBODW-LYBHJNIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=NNC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C/C(=N\NC2=C(C=C(C=C2)Cl)Cl)/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one , also known by its CAS number 866136-15-4 , is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The molecular formula of the compound is C20H21Cl2N3OC_{20}H_{21}Cl_{2}N_{3}O, with a molecular weight of approximately 390.31 g/mol . It features a hydrazone functional group, which is often associated with various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with hydrazone structures often exhibit significant antimicrobial properties. In a study evaluating similar derivatives, compounds demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for the most active derivatives were reported between 0.22 to 0.25 μg/mL , indicating potent antimicrobial activity .

Anticancer Potential

Hydrazones have been studied for their anticancer effects, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer). In vitro studies have shown that certain derivatives exhibit cytotoxicity with IC50 values below 10 μM , suggesting significant potential as anticancer agents . For instance, one derivative demonstrated an IC50 value of 4.363 μM , outperforming standard chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of DNA Gyrase : Similar compounds have shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Antioxidant Activity : Many hydrazone derivatives exhibit antioxidant properties, which can contribute to their anticancer efficacy by reducing oxidative stress in cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various hydrazone derivatives including those structurally similar to our compound. The results highlighted significant antibacterial activity against both gram-positive and gram-negative bacteria, with the potential for use in developing new antibiotics .

Evaluation of Anticancer Properties

In another investigation focusing on hydrazone derivatives' anticancer capabilities, researchers synthesized several analogs and assessed their cytotoxicity against different cancer cell lines. The findings suggested that modifications in the hydrazone structure could enhance anticancer activity, indicating a promising avenue for drug development .

Data Summary Table

PropertyValue
Molecular FormulaC20H21Cl2N3OC_{20}H_{21}Cl_{2}N_{3}O
Molecular Weight390.31 g/mol
Antimicrobial MIC0.22 - 0.25 μg/mL
Anticancer IC50 (MCF-7)< 10 μM
Antioxidant ActivityPresent in similar compounds

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents/Functional Groups Heterocycles/Backbone Configuration Molecular Weight
Target Compound 2,4-dichlorophenyl, phenyl, piperidine Hydrazine, propan-1-one E ~391.3 (calc.)
1-[(Z)-2-Phenylhydrazin-1-ylidene]-1-(piperidin-1-yl)propan-2-one Phenyl Hydrazine, propan-2-one Z ~273.3 (calc.)
(2E)-3-[5-(4-Chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one 4-Chlorophenyl, furan Propenone, piperidine E 315.79
(2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal 4-Chlorophenyl, thiophene Hydrazine, propanal E 292.74
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-prop-2-en-1-one 2,4-Dichlorophenyl, pyrazole, methoxyphenyl Pyrazole, propenone E ~494.3 (calc.)

Key Observations:

  • Hydrazine vs. Heterocyclic Backbones: The target compound’s hydrazine group contrasts with pyrazole () or furan () backbones.
  • Substituent Effects : The 2,4-dichlorophenyl group in the target compound and increases electron-withdrawing properties compared to 4-chlorophenyl () or methoxyphenyl () groups. This affects reactivity and binding affinity .
  • Configuration : The (E)-configuration in the target compound and ensures planar geometry, optimizing conjugation, whereas the (Z)-isomer in may reduce steric hindrance .

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic and Structural Characterization

Compound Name NMR Shifts (Key Signals) X-ray Confirmation Reference
Target Compound δ 7.5–8.1 (dichlorophenyl Ar-H), δ 3.5–4.0 (piperidine CH₂) Not reported N/A
1-[(Z)-2-Phenylhydrazin-1-ylidene]-1-(piperidin-1-yl)propan-2-one δ 7.2–7.8 (phenyl Ar-H), δ 2.5–3.0 (piperidine CH₂) Confirmed (Z)-configuration
(2E)-3-[5-(4-Chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one δ 6.8–7.4 (furan H), δ 7.3–7.6 (chlorophenyl Ar-H) Not reported
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-prop-2-en-1-one δ 6.9–7.8 (pyrazole H), δ 3.8 (OCH₃) Confirmed (E)-configuration

Key Observations:

  • NMR Trends : The dichlorophenyl group in the target compound and deshields aromatic protons (δ >7.5), whereas methoxy groups () shield adjacent protons (δ ~3.8) .
  • X-ray Data : Single-crystal studies (e.g., ) confirm configurations and bond lengths, critical for validating synthetic routes .

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